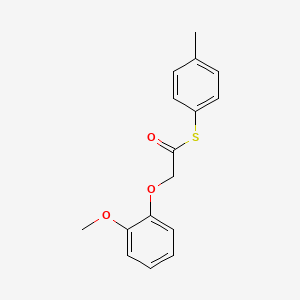

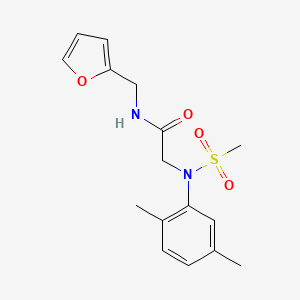

![molecular formula C15H14N2OS2 B5805898 6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)

6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives involves multi-step chemical reactions, starting from basic heterocyclic precursors to more complex structures. Key intermediates, such as 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, are often coupled with various arylthiols or subjected to condensation reactions with thiourea or guanidine to introduce specific functional groups or to achieve desired substitution patterns (Gangjee et al., 2009).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(1H)-ones has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the "folate" mode of binding in the active site of enzymes, which is crucial for understanding the compound's interaction with biological targets (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(1H)-ones undergo a variety of chemical reactions, including alkylation, acylation, and cyclization, allowing for the synthesis of a wide range of derivatives with potential biological activities. The reactivity of these compounds towards different reagents under various conditions illustrates their versatile chemical properties and the potential for the development of novel compounds with enhanced activity or specificity (Tumkevičius, 1994).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(1H)-ones, such as solubility, melting points, and crystalline structure, are essential for their formulation and application in different fields. The crystal structure analysis provides insights into the molecular geometry, which is crucial for the rational design of new compounds with desired physical and chemical characteristics (Pekparlak et al., 2018).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidin-4(1H)-ones are defined by their reactivity towards various chemical reagents. Studies on their chemical behavior, such as electrophilic and nucleophilic reactions, provide valuable information for the synthesis of novel derivatives with improved pharmacological profiles. The ability to undergo specific chemical reactions makes these compounds versatile intermediates for the synthesis of a wide range of pharmacologically active molecules (Dave & Patel, 2001).

Mécanisme D'action

Mode of Action

The compound’s mode of action is characterized by its molecular conformation and packing features. It has been observed that the existence of a short intra-molecular C–H⋯π interaction between the aromatic hydrogen of the aryl ring with the isolated double bond of the six-membered tetrahydropyrimidine ring is a key feature which imparts additional stability to the molecular conformation in the solid state . The compounds pack via the cooperative involvement of both N–H⋯S C and N–H⋯O C intermolecular dimers forming a sheet-like structure . In addition, weak C–H⋯O and C–H⋯π intermolecular interactions provide additional stability to the crystal packing .

Analyse Biochimique

Biochemical Properties

6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to competitive inhibition .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. This compound has been shown to inhibit the activity of certain kinases, which are crucial for signal transduction pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This compound can also affect the levels of various metabolites by modulating the activity of key metabolic enzymes . The metabolic pathways involving this compound are complex and involve multiple steps and intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, leading to localized effects . The distribution of this compound is influenced by its physicochemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often localized in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to its specific subcellular locations . The localization of this compound can influence its interactions with other biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

6-ethyl-5-methyl-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-3-11-9(2)12-13(20-11)16-15(19)17(14(12)18)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXAKVUCXZQBHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(S1)NC(=S)N(C2=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

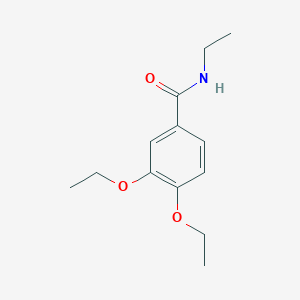

![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)

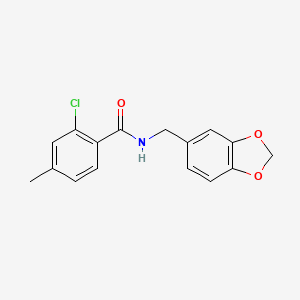

![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)

![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)

![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)

![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)

![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5805915.png)

![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)